tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate: This compound is characterized by the presence of a diazo group, which imparts unique reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with diazoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazo group .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The diazo group can participate in [3+2] cycloaddition reactions with dipolarophiles to form small-ring spirocycles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically carried out in the presence of dipolarophiles such as alkenes or alkynes under mild conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Cycloaddition Reactions: Formation of spirocyclic compounds.
Substitution Reactions: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including spirocyclic compounds.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate primarily involves the reactivity of the diazo group. The diazo group can undergo various reactions, including cycloadditions and substitutions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative used as a building block in organic synthesis.
Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Similar structure with a cyano group instead of a diazo group.
Uniqueness: Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate is unique due to the presence of the diazo group, which imparts distinct reactivity and allows for the formation of diverse chemical structures through cycloaddition and substitution reactions.
Properties
CAS No. |
2680539-70-0 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)8(14)4-12-11/h4,7H,5-6H2,1-3H3 |
InChI Key |
IUXBTHCHOPZGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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